Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10433843
InChI: InChI=1S/C18H20N2O3/c1-3-23-18(22)15-11(2)20-13-8-6-9-14(21)16(13)17(15)12-7-4-5-10-19-12/h4-5,7,10,17,20H,3,6,8-9H2,1-2H3
SMILES: CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=N3)C(=O)CCC2)C
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol

Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10433843

Molecular Formula: C18H20N2O3

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
IUPAC Name ethyl 2-methyl-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C18H20N2O3/c1-3-23-18(22)15-11(2)20-13-8-6-9-14(21)16(13)17(15)12-7-4-5-10-19-12/h4-5,7,10,17,20H,3,6,8-9H2,1-2H3
Standard InChI Key BSNPQOYJZCZKTL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=N3)C(=O)CCC2)C
Canonical SMILES CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=N3)C(=O)CCC2)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure combines a partially saturated quinoline ring system with a pyridine substituent at the 4-position. The hexahydroquinoline core reduces aromaticity, enhancing conformational flexibility compared to fully aromatic quinolines. Key functional groups include:

  • Ethyl carboxylate group: Positioned at C3, this ester moiety influences solubility and reactivity.

  • Pyridinyl substituent: Introduces basicity and hydrogen-bonding capabilities via the nitrogen atom.

  • Methyl group at C2: Steric effects modulate interactions with biological targets.

The IUPAC name, ethyl 2-methyl-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, reflects this arrangement. X-ray crystallography and NMR studies confirm the chair conformation of the cyclohexenone ring and planar pyridine group, critical for docking studies.

Synthesis Methodologies

Traditional Multi-Step Organic Synthesis

Conventional routes involve cyclocondensation of 5,5-dimethyl-1,3-cyclohexanedione with ethyl acetoacetate and ammonium acetate in refluxing ethanol. A typical procedure includes:

  • Knoevenagel condensation: Formation of the enamine intermediate.

  • Michael addition: Incorporation of the pyridinyl moiety.

  • Cyclization: Acid-catalyzed ring closure to yield the hexahydroquinoline framework .

Yields range from 65–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 min) accelerates reaction kinetics, achieving yields up to 88%. This method reduces side products and energy consumption.

Solvent-Free Solid-State Synthesis

Ground reactants (1,3-diaryl-2-propen-1-one, 5,5-dimethyl-1,3-cyclohexanedione, ammonium acetate) are heated at 80°C for 2–3 hours without solvents . Advantages include:

  • Yield: 82–92%.

  • Sustainability: Eliminates toxic solvents.

  • Scalability: Suitable for industrial production .

Comparative Analysis of Methods

MethodConditionsYield (%)Advantages
TraditionalReflux, 6–8 hrs65–75Well-established protocol
Microwave-assisted150°C, 30 min80–88Rapid, energy-efficient
Solid-state80°C, 2–3 hrs82–92Solvent-free, eco-friendly

Biological Activities and Mechanisms

Antibacterial and Antifungal Properties

The compound demonstrates broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipids .

Calcium Channel Modulation

Quinoline derivatives modulate L-type calcium channels, potentially aiding cardiovascular therapeutics. Patch-clamp studies indicate a 40% reduction in Ca²⁺ influx at 10 µM.

Chemical Transformations and Reactivity

Oxidation Reactions

Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic media oxidizes the cyclohexenone ring to a fully aromatic quinoline system, enhancing π-π stacking interactions.

Reduction Reactions

Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the ketone group at C5 to a hydroxyl group, altering hydrogen-bonding capacity.

Ester Hydrolysis

Alkaline hydrolysis (NaOH, ethanol/water) converts the ethyl ester to a carboxylic acid, improving water solubility for pharmacological formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator